1,6-Naphthyridin-5-amine 1,6-Naphthyridin-5-amine
Brand Name: Vulcanchem
CAS No.: 55570-60-0
VCID: VC2630497
InChI: InChI=1S/C8H7N3/c9-8-6-2-1-4-10-7(6)3-5-11-8/h1-5H,(H2,9,11)
SMILES: C1=CC2=C(C=CN=C2N)N=C1
Molecular Formula: C8H7N3
Molecular Weight: 145.16 g/mol

1,6-Naphthyridin-5-amine

CAS No.: 55570-60-0

Cat. No.: VC2630497

Molecular Formula: C8H7N3

Molecular Weight: 145.16 g/mol

* For research use only. Not for human or veterinary use.

1,6-Naphthyridin-5-amine - 55570-60-0

Specification

CAS No. 55570-60-0
Molecular Formula C8H7N3
Molecular Weight 145.16 g/mol
IUPAC Name 1,6-naphthyridin-5-amine
Standard InChI InChI=1S/C8H7N3/c9-8-6-2-1-4-10-7(6)3-5-11-8/h1-5H,(H2,9,11)
Standard InChI Key QPRRHZRNVVGWEX-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CN=C2N)N=C1
Canonical SMILES C1=CC2=C(C=CN=C2N)N=C1

Introduction

Chemical Structure and Properties

Structural Characteristics

1,6-Naphthyridin-5-amine features a bicyclic structure consisting of two fused six-membered rings with nitrogen atoms at the 1 and 6 positions. The presence of an amino group at the 5-position creates a versatile scaffold that can undergo various modifications to produce derivatives with enhanced pharmacological properties. Its rigid framework provides an excellent platform for medicinal chemistry applications .

Physical and Chemical Properties

The compound possesses several important physical and chemical properties that contribute to its utility in pharmaceutical research and organic synthesis. These properties are summarized in Table 1 below:

Table 1: Physical and Chemical Properties of 1,6-Naphthyridin-5-amine

PropertyValue
Molecular FormulaC₈H₇N₃
CAS Number55570-60-0
Molecular Weight145.16 g/mol
Exact Mass145.069977 Da
XLogP30.9
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count0

The compound's molecular structure includes several notable features that influence its chemical behavior. With a calculated XLogP3 value of 0.9, it demonstrates moderate lipophilicity, which affects its membrane permeability and potential pharmaceutical applications . The presence of one hydrogen bond donor and three hydrogen bond acceptors enables the compound to form important interactions with biological targets .

Structural Identification Data

For structural elucidation and identification purposes, several chemical identifiers are available for 1,6-Naphthyridin-5-amine:

Table 2: Structural Identification Data for 1,6-Naphthyridin-5-amine

IdentifierValue
SMILESC1=CC2=C(C=CN=C2N)N=C1
InChIInChI=1S/C8H7N3/c9-8-6-2-1-4-10-7(6)3-5-11-8/h1-5H,(H2,9,11)
InChIKeyQPRRHZRNVVGWEX-UHFFFAOYSA-N

These identifiers provide standardized representations of the compound's structure, facilitating its registration in chemical databases and enabling computational analysis of its properties .

Synthesis Methods

Modern Synthetic Approaches

Recent advances in synthetic methodology have facilitated more efficient preparation of 1,6-naphthyridine derivatives. One notable approach involves a tandem nitrile hydration/cyclization procedure to access 1,6-naphthyridine-5,7-diones under mild conditions . This represents a significant improvement over traditional methods, offering better yields and more straightforward reaction conditions.

Ditriflation Strategy

A particularly innovative synthesis strategy involves the ditriflation of 1,6-naphthyridine-5,7-diones to produce 1,6-naphthyridine-5,7-ditriflates. These intermediates are noteworthy for being both bench-stable and highly reactive, enabling one-pot difunctionalization reactions that generate diverse drug-like compounds efficiently . This approach has expanded the accessibility of various 1,6-naphthyridine derivatives for pharmaceutical research.

Derivatives and Related Compounds

Pharmaceutical Derivatives

Numerous derivatives of 1,6-Naphthyridin-5-amine have been developed for pharmaceutical applications. A notable example is 1,6-Naphthyridin-5-amine, N-4-piperidinyl-2-(trifluoromethyl)-, hydrochloride, hydrate (1:1:1) (CAS: 1452488-43-5), which features additional functional groups that modify its pharmacological properties . The molecular formula for this derivative is C₁₄H₁₅F₃N₄·ClH·H₂O, demonstrating the structural complexity that can be built upon the basic 1,6-naphthyridine scaffold .

Complex Derivatives

More elaborate derivatives such as N-(Cyclohexylmethyl)-7-[4-(dimethylamino)phenyl]-1,6-naphthyridin-5-amine showcase the versatility of this scaffold in creating compounds with specific biological targeting properties . These complex derivatives typically incorporate additional aromatic rings, aliphatic chains, or functional groups to enhance binding affinity for specific biological targets.

Tetrahydronaphthyridine Derivatives

Reduced forms of the naphthyridine core, such as tetrahydronaphthyridines, have gained significant attention in pharmaceutical research. For example, the asymmetric synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine scaffolds has led to the development of potent Retinoid-Related Orphan Receptor γt (RORγt) inverse agonists like TAK-828F . This demonstrates the importance of the basic naphthyridine structure in designing compounds with specific immunomodulatory properties.

Applications in Medicinal Chemistry

RORγt Inverse Agonists

One of the most significant applications of naphthyridine derivatives is in the development of RORγt inverse agonists. The tetrahydronaphthyridine scaffold, derived from the basic 1,6-naphthyridine structure, has proven particularly valuable in this area. These compounds have potential applications in treating autoimmune disorders by modulating T cell differentiation through the nuclear receptor RORγt .

Building Block in Drug Design

The 1,6-Naphthyridin-5-amine structure serves as an important building block in medicinal chemistry due to its rigid bicyclic framework and the presence of multiple nitrogen atoms that can participate in hydrogen bonding with biological targets. These structural features make it valuable for designing compounds with specific binding properties and pharmacological activities.

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation

These hazard statements indicate that appropriate safety precautions should be taken when working with this compound .

Stock Solution Preparation

For research applications, proper preparation of stock solutions is essential. The following table provides guidance for preparing solutions of different concentrations:

Table 4: Stock Solution Preparation Guide for 1,6-Naphthyridin-5-amine

Concentration1 mg5 mg10 mg
1 mM6.889 mL34.4448 mL68.8895 mL
5 mM1.3778 mL6.889 mL13.7779 mL
10 mM0.6889 mL3.4445 mL6.889 mL

When preparing stock solutions, it is recommended to select an appropriate solvent based on the compound's solubility profile. Once prepared, solutions should be stored in separate packages to avoid degradation from repeated freezing and thawing. For solutions stored at -80°C, use within 6 months is recommended; for those stored at -20°C, use within 1 month is advised .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator